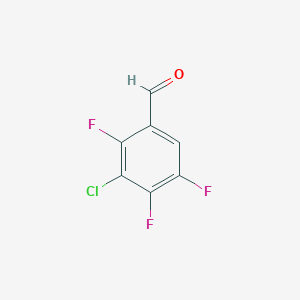

3-Chloro-2,4,5-trifluorobenzaldehyde

Description

Properties

IUPAC Name |

3-chloro-2,4,5-trifluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3O/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOTUPISSVMOCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Cl)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471689 | |

| Record name | 3-Chloro-2,4,5-trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101513-80-8 | |

| Record name | 3-Chloro-2,4,5-trifluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101513-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,4,5-trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-2,4,5-trifluorobenzaldehyde CAS number and structure

An In-depth Technical Guide to 3-Chloro-2,4,5-trifluorobenzaldehyde (CAS: 101513-80-8)

Introduction: A Strategic Building Block in Modern Chemistry

This compound is a highly functionalized aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive aldehyde group and a strategically halogenated phenyl ring, makes it a molecule of significant interest for researchers in drug discovery, agrochemicals, and materials science. The presence of both chlorine and fluorine atoms imparts distinct electronic properties and metabolic stability to derivative compounds, a highly sought-after attribute in pharmaceutical development.[1][2][3] This guide offers a comprehensive overview of its chemical identity, structure, potential synthetic pathways, and core applications, providing researchers and drug development professionals with the foundational knowledge to leverage this potent synthon.

Core Chemical Identity and Molecular Architecture

The precise arrangement of atoms in this compound dictates its reactivity and utility. The aldehyde group serves as a primary reaction site, while the halogen substituents modulate the electronic nature of the aromatic ring, influencing its interaction with other reagents.

Key Identifiers

A summary of the essential identification parameters for this compound is provided below, consolidating data from multiple chemical databases.[4][5]

| Identifier | Value | Source |

| CAS Number | 101513-80-8 | [4][5] |

| Molecular Formula | C₇H₂ClF₃O | [4][5] |

| Molecular Weight | 194.54 g/mol | [4] |

| MDL Number | MFCD04972744 | [5] |

| SMILES | O=CC1=CC(F)=C(F)C(Cl)=C1F | [5] |

Structural Representation

The two-dimensional structure of this compound is visualized below. The numbering of the benzene ring positions the aldehyde group at C1, followed by fluorine at C2, chlorine at C3, and additional fluorine atoms at C4 and C5. This specific arrangement is crucial for its synthetic applications.

Caption: Structure of this compound

Synthetic Pathways and Methodologies

The synthesis of polysubstituted aromatic compounds like this compound requires precise control over regioselectivity. While specific literature detailing its exact synthesis is sparse, established organic chemistry principles allow for the design of a robust synthetic protocol. A common and effective strategy involves the transformation of a corresponding benzoic acid derivative.

Proposed Synthetic Workflow

A plausible and efficient route begins with 3-Chloro-2,4,5-trifluorobenzoic acid, which can be synthesized from 3-amino-2,4,5-trifluorobenzoic acid via a Sandmeyer-type reaction.[6] The resulting carboxylic acid is then converted to the aldehyde. This two-stage process ensures high fidelity of the substitution pattern.

Caption: Proposed Synthesis Workflow

Experimental Protocol: Reduction of a Benzoic Acid Derivative

This protocol describes a generalized procedure for the reduction of 3-Chloro-2,4,5-trifluorobenzoic acid to the target aldehyde. The choice of reducing agent is critical; agents like Diisobutylaluminium hydride (DIBAL-H) are effective for this transformation at low temperatures, preventing over-reduction to the corresponding alcohol.

Materials:

-

3-Chloro-2,4,5-trifluorobenzoic acid

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: Under an inert atmosphere, dissolve 1.0 equivalent of 3-Chloro-2,4,5-trifluorobenzoic acid in anhydrous toluene in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add 1.1 equivalents of DIBAL-H solution via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Causality Note: Slow addition at low temperature is crucial to prevent over-reduction to the benzyl alcohol.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl. Allow the mixture to warm to room temperature.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product via flash column chromatography on silica gel if necessary.

Applications in Drug Discovery and Chemical Synthesis

Halogenated aromatic aldehydes are indispensable building blocks in medicinal chemistry.[1][7] The incorporation of chlorine and fluorine atoms can significantly enhance a drug candidate's pharmacokinetic profile, improving aspects like metabolic stability, membrane permeability, and binding affinity.

-

Pharmaceutical Intermediates: this compound is a precursor for a wide array of more complex molecules. Its aldehyde group can be readily transformed into amines, alcohols, or used in condensation reactions (e.g., Wittig, Knoevenagel) to build carbon-carbon bonds, forming the backbone of novel therapeutic agents.[1][8]

-

Agrochemical Development: Similar to its role in pharmaceuticals, this compound is valuable in creating new pesticides and herbicides. The specific halogenation pattern can confer targeted biological activity and environmental persistence profiles.[1]

-

Materials Science: The electron-deficient nature of the aromatic ring makes it a candidate for incorporation into specialty polymers and electronic materials where specific optoelectronic properties are desired.

The strategic importance of chlorine-containing molecules is well-documented, with over 250 FDA-approved drugs featuring a chlorine atom, highlighting the value of synthons like this compound in the pharmaceutical pipeline.[2][3]

Conclusion

This compound (CAS: 101513-80-8) is more than just a chemical compound; it is a versatile tool for innovation. Its unique molecular structure, characterized by a reactive aldehyde and a polyhalogenated ring, provides a gateway to novel pharmaceuticals, advanced agrochemicals, and functional materials. Understanding its synthesis, reactivity, and potential applications empowers researchers to design and execute more efficient and effective synthetic strategies, ultimately accelerating the pace of discovery and development in the chemical sciences.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. appchemical.com [appchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

Foreword: The Imperative of Spectroscopic Diligence in Chemical Synthesis

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-2,4,5-trifluorobenzaldehyde

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent investigations are built. Intermediates such as this compound (CAS No. 101513-80-8) represent critical building blocks in the synthesis of complex target molecules.[1][2] Its unique substitution pattern—a chlorine atom and three fluorine atoms ornamenting a benzaldehyde core—suggests its utility in creating compounds with tailored electronic and lipophilic properties, which are crucial in drug design.

While this compound is commercially available, comprehensive, publicly accessible spectral data is notably scarce. This guide, therefore, serves a dual purpose: first, to present a robust framework of predicted spectroscopic data based on established principles and spectral data from analogous structures, and second, to provide detailed, field-proven protocols for acquiring this data. This document is designed for the practicing scientist, offering not just data, but a causal understanding of the molecular behavior that gives rise to it. We will proceed by elucidating the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, thereby providing a complete analytical fingerprint for this compound.

Molecular Structure and Atom Labeling

A precise understanding of the molecule's topology is essential for interpreting its spectroscopic output. The substituents (Cl, F, CHO) exert significant electronic influence, which dictates the chemical environment of each atom.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for full characterization.

Causality Behind Experimental Choices

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the conventional choice for compounds of this nature due to its excellent solubilizing properties for non-polar to moderately polar organics and its single, unobtrusive residual solvent peak.

-

Reference Standard: Tetramethylsilane (TMS) is used as the internal standard (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance outside the typical spectral region for organic molecules. For ¹⁹F NMR, a common external standard is trifluoroacetic acid (TFA) or CFCl₃.

-

Multi-nuclear Approach: The presence of hydrogen, carbon, and fluorine necessitates a multi-nuclear approach. ¹H NMR will define the environment of the sole aromatic proton, ¹³C NMR will map the carbon backbone, and ¹⁹F NMR will provide critical information on the electronic environment of the fluorine substituents.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to be simple, containing only two distinct signals: one for the aromatic proton (H6) and one for the aldehydic proton (H7).

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Aldehyde H (H7) | 9.9 - 10.2 | Singlet (or narrow triplet) | J(H-F) ≈ 1-2 Hz | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond. It may exhibit a small through-space coupling to the ortho fluorine at C2. |

| Aromatic H (H6) | 7.5 - 7.8 | Doublet of Doublets of Doublets (ddd) | J(H6-F5) ≈ 8-10 Hz (ortho) J(H6-F4) ≈ 5-7 Hz (meta) J(H6-F2) ≈ 1-2 Hz (para) | This single aromatic proton is coupled to three different fluorine atoms. The largest coupling will be to the ortho F5, followed by the meta F4, and a smaller coupling to the para F2. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be complex due to the large one-bond and two-bond carbon-fluorine couplings (¹JCF, ²JCF).

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| C=O (C7) | 185 - 190 | Doublet | ²J(C-F) ≈ 20-30 Hz | The aldehyde carbon is significantly deshielded. It will be split by the fluorine at C2. |

| C-CHO (C1) | 120 - 125 | Complex Multiplet | - | This carbon is attached to the aldehyde and is influenced by couplings to F2 and F5. |

| C-F (C2) | 155 - 160 | Doublet of Multiplets | ¹J(C-F) ≈ 250-270 Hz | Directly attached to fluorine, resulting in a high chemical shift and a very large one-bond C-F coupling constant. Further smaller couplings to F4 and F5 are expected. |

| C-Cl (C3) | 115 - 120 | Doublet of Multiplets | ²J(C-F) ≈ 15-25 Hz | The chemical shift is influenced by the attached chlorine. It will show significant coupling to the adjacent fluorine atoms at C2 and C4. |

| C-F (C4) | 150 - 155 | Doublet of Multiplets | ¹J(C-F) ≈ 245-265 Hz | Directly attached to fluorine. It will be strongly coupled to F4 and show smaller couplings to F2 and F5. |

| C-F (C5) | 145 - 150 | Doublet of Multiplets | ¹J(C-F) ≈ 240-260 Hz | Directly attached to fluorine. It will be strongly coupled to F5 and show smaller couplings to F2 and F4. |

| C-H (C6) | 110 - 115 | Doublet of Multiplets | ²J(C-F) ≈ 20-30 Hz | This is the only carbon attached to a proton. It will be coupled to the adjacent fluorine at C5 and other fluorines. |

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is crucial for confirming the substitution pattern. Three distinct signals are expected, each coupled to the other fluorine nuclei and the aromatic proton.

| Predicted Signal | Chemical Shift (δ, ppm, rel. to CFCl₃) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| F2 | -110 to -120 | Doublet of Doublets | J(F2-F4) ≈ 15-20 Hz (meta) J(F2-F5) ≈ 5-10 Hz (para) | The chemical shift is influenced by the ortho aldehyde and chloro groups. |

| F4 | -130 to -140 | Triplet of Doublets (td) or ddd | J(F4-F5) ≈ 20-25 Hz (ortho) J(F4-F2) ≈ 15-20 Hz (meta) J(F4-H6) ≈ 5-7 Hz (meta) | Coupled to two adjacent fluorine atoms (F2, F5) and the meta proton (H6). |

| F5 | -140 to -150 | Doublet of Doublets of Doublets (ddd) | J(F5-F4) ≈ 20-25 Hz (ortho) J(F5-H6) ≈ 8-10 Hz (ortho) J(F5-F2) ≈ 5-10 Hz (para) | Coupled to the adjacent F4, the ortho H6, and the para F2. |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of CDCl₃. Add a small drop of TMS as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned for ¹H, ¹³C, and ¹⁹F frequencies.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse spectrum.

-

Set spectral width to cover -2 to 12 ppm.

-

Use a 30° pulse angle with a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum (e.g., zgpg30).

-

Set spectral width to cover 0 to 200 ppm.

-

Use a 30° pulse angle with a relaxation delay of 2 seconds.

-

Acquire at least 1024 scans, as ¹³C has low natural abundance.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-coupled spectrum to observe H-F couplings.

-

Set the spectral center and width appropriate for fluorinated aromatics (e.g., center at -130 ppm, width of ~50 ppm).

-

Use a 30° pulse angle with a relaxation delay of 2 seconds.

-

Acquire at least 64 scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 2850-2870, 2750-2770 | Aldehyde C-H Stretch | Medium-Weak | This pair of peaks (Fermi doublet) is highly characteristic of the C-H bond in an aldehyde. |

| 1700-1720 | Aldehyde C=O Stretch | Strong | The carbonyl stretch is typically one of the strongest and sharpest bands in the spectrum. Conjugation and electronegative substituents slightly raise the frequency. |

| 1600-1615, 1480-1500 | Aromatic C=C Stretch | Medium | These bands are characteristic of the benzene ring itself. |

| 1200-1300 | C-F Stretch | Strong | Aromatic C-F bonds produce very strong absorption bands in this region. The presence of multiple C-F bonds will likely result in a broad, intense absorption pattern. |

| 750-850 | C-Cl Stretch | Medium-Strong | The carbon-chlorine stretch is found in the fingerprint region. |

Standard Protocol for ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred technique for solid or liquid samples as it requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FT-IR spectrometer is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a single drop or a few crystals) of this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns.

Causality Behind Experimental Choices

-

Ionization Method: Electron Ionization (EI) is the standard method for relatively small, volatile organic molecules. It is a "hard" ionization technique that induces significant fragmentation, which is valuable for structural elucidation.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer provides sufficient resolution to determine the isotopic pattern of chlorine.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula is C₇H₂ClF₃O.[1] The key feature will be the isotopic pattern of chlorine. A pair of peaks will be observed for the molecular ion:

-

m/z 194: Corresponding to the molecule containing the ³⁵Cl isotope. This will be the more abundant peak (base peak or near base peak).

-

m/z 196: Corresponding to the molecule containing the ³⁷Cl isotope. Its intensity will be approximately one-third that of the m/z 194 peak, a signature pattern for a single chlorine atom.

-

-

Key Fragmentation Pathways:

-

Loss of a hydrogen radical (-H•): [M-1]⁺ at m/z 193/195. This is common for aldehydes.

-

Loss of the formyl radical (-CHO•): [M-29]⁺ at m/z 165/167. This involves cleavage of the C-C bond between the ring and the aldehyde, resulting in a chlorotrifluorophenyl cation. This is expected to be a major fragment.

-

Loss of a chlorine radical (-Cl•): [M-35]⁺ at m/z 159. This would form a trifluorobenzaldehyde radical cation.

-

References

An In-depth Technical Guide to the Reactivity Profile of 3-Chloro-2,4,5-trifluorobenzaldehyde

Foreword: Unveiling the Synthetic Potential of a Polysubstituted Aromatic Aldehyde

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. Among the vast arsenal of halogenated building blocks, 3-Chloro-2,4,5-trifluorobenzaldehyde stands out as a particularly intriguing intermediate. Its unique substitution pattern—a confluence of an electron-withdrawing aldehyde, a chloro group, and three fluoro atoms—creates a nuanced electronic environment that dictates a rich and selective reactivity profile. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a cursory overview to provide a deep dive into the synthetic utility of this versatile molecule. We will explore the causality behind its reactivity, present field-proven insights into its transformations, and offer detailed protocols to empower your own synthetic endeavors.

Molecular Portrait: Physicochemical and Spectroscopic Characterization

A thorough understanding of a reagent's physical and spectroscopic properties is the bedrock of its effective application in synthesis.

Physicochemical Properties

This compound is a solid at room temperature, a property that should be considered for handling and reaction setup. Key physicochemical data are summarized below.

| Property | Value | Source |

| CAS Number | 101513-80-8 | --INVALID-LINK--[1] |

| Molecular Formula | C₇H₂ClF₃O | --INVALID-LINK--[1] |

| Molecular Weight | 194.54 g/mol | --INVALID-LINK--[1] |

| MDL Number | MFCD04972744 | --INVALID-LINK--[1] |

Spectroscopic Signature

While a complete, publicly available dataset for this compound is not readily found, we can predict its spectroscopic characteristics based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show a single resonance for the aromatic proton, likely a triplet of doublets due to coupling with the two meta-fluorine atoms. The aldehydic proton will appear as a singlet at approximately 10 ppm.

-

¹³C NMR: The spectrum will display seven distinct carbon signals. The aldehydic carbon will be in the range of 185-195 ppm. The aromatic carbons will exhibit complex splitting patterns due to C-F coupling. Based on data for 3-chlorobenzaldehyde, the carbon bearing the aldehyde is expected around 135 ppm, and the carbon-chlorine bond at a similar value, with other aromatic carbons appearing between 128-138 ppm.[2][3][4][5]

-

¹⁹F NMR: This is a critical technique for fluorinated compounds. We anticipate three distinct signals for the three fluorine atoms, each showing coupling to the other fluorine atoms and the aromatic proton. The chemical shifts will be influenced by the electronic environment created by the other substituents.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band around 1700 cm⁻¹. C-H stretching of the aldehyde and aromatic ring, as well as C-F and C-Cl stretching vibrations, will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 194, with a characteristic M+2 isotope peak for the chlorine atom at approximately one-third the intensity of the M⁺ peak.

Synthesis of this compound

The synthesis of this key intermediate is not widely reported in standard literature, underscoring its specialized nature. However, a plausible and chemically sound approach involves the conversion of the corresponding carboxylic acid, 3-Chloro-2,4,5-trifluorobenzoic acid.

Synthesis of the Precursor: 3-Chloro-2,4,5-trifluorobenzoic Acid

A documented synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid proceeds via a Sandmeyer-type reaction starting from 3-amino-2,4,5-trifluorobenzoic acid.[6][7] This transformation is a robust and reliable method for introducing a chlorine atom onto an aromatic ring.

Caption: Synthesis of the carboxylic acid precursor.

Experimental Protocol: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic Acid [6][7]

-

A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid and sodium nitrite is prepared.

-

This mixture is added portion-wise to a solution of cupric chloride in aqueous hydrochloric acid.

-

The reaction mixture is stirred for 1.5 hours.

-

Water and diethyl ether are added, and the layers are separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with hydrochloric acid and then concentrated under reduced pressure to yield 3-chloro-2,4,5-trifluorobenzoic acid.

Conversion to this compound

The conversion of the carboxylic acid to the aldehyde can be achieved through a two-step process: activation of the carboxylic acid followed by reduction.

Caption: Plausible synthetic route to the title compound.

Conceptual Protocol: Reduction of the Acyl Chloride

-

Acyl Chloride Formation: 3-Chloro-2,4,5-trifluorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This is a standard and high-yielding conversion.

-

Reduction: The resulting acyl chloride can then be reduced to the aldehyde. A classic method is the Rosenmund reduction, which utilizes hydrogen gas and a poisoned palladium catalyst (e.g., Pd/BaSO₄). Alternatively, modern hydride reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) can effectively perform this transformation, often with higher functional group tolerance.

The Reactivity Profile: A Tale of Two Moieties

The reactivity of this compound is dominated by two key features: the electrophilic aromatic ring, primed for nucleophilic aromatic substitution (SₙAr), and the electrophilic aldehyde carbonyl, which readily undergoes nucleophilic addition and condensation reactions.

Nucleophilic Aromatic Substitution (SₙAr): Regioselectivity is Key

The presence of multiple electron-withdrawing groups (three fluorines, one chlorine, and the aldehyde) renders the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack.[8][9][10][11] The critical question for a synthetic chemist is one of regioselectivity: which halogen is displaced?

The regioselectivity of SₙAr reactions is governed by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate.[8] Electron-withdrawing groups provide this stabilization, particularly when they are positioned ortho or para to the site of nucleophilic attack.

Caption: General mechanism of nucleophilic aromatic substitution.

In the case of this compound, the aldehyde group is a powerful electron-withdrawing group through resonance and induction. This effect is most pronounced at the ortho and para positions.

-

Position 4 (Fluorine): This position is para to the aldehyde group and ortho to the chlorine at C3 and the fluorine at C5. The strong activating effect of the para-aldehyde group makes this fluorine a likely site for substitution.

-

Position 2 (Fluorine): This position is ortho to the aldehyde group and the chlorine at C3. The ortho-aldehyde group provides significant activation.

-

Position 5 (Fluorine): This position is meta to the aldehyde group, receiving less activation from it.

-

Position 3 (Chlorine): This position is meta to the aldehyde group. While chlorine is a better leaving group than fluorine in many contexts, the lack of strong ortho/para activation from the aldehyde makes its displacement less probable than the fluorines at positions 2 and 4.

Field-Proven Insight: In polysubstituted, electron-deficient aromatic systems, nucleophilic aromatic substitution often favors the displacement of a fluorine atom at a position activated by a para electron-withdrawing group. This is due to the strong polarization of the C-F bond and the ability of the para substituent to delocalize the negative charge in the Meisenheimer intermediate. Therefore, it is highly probable that nucleophilic attack will preferentially occur at the C4 position, leading to the displacement of the fluoride ion.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of synthetic transformations.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group), typically catalyzed by a weak base.[12] This is a powerful method for forming carbon-carbon double bonds.

Caption: Knoevenagel condensation workflow.

Experimental Protocol: Knoevenagel Condensation with Malononitrile (Adapted from general procedures) [13]

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.

-

Add a catalytic amount of a weak base, such as piperidine or a few drops of a basic ionic liquid.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Wittig Reaction: The Wittig reaction provides another robust method for alkene synthesis, reacting the aldehyde with a phosphorus ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[14][15]

Experimental Protocol: Wittig Reaction with a Stabilized Ylide (Adapted from general procedures) [2][16]

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., (Carbethoxymethylene)triphenylphosphorane, 1.1 eq) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a strong base (e.g., sodium hydride or n-butyllithium) to generate the ylide.

-

Stir the resulting colored solution for 30-60 minutes at 0 °C.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting aldehyde.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-Chloro-2,4,5-trifluorobenzoic acid. This transformation is often high-yielding and can be achieved with a variety of oxidizing agents.

Experimental Protocol: Oxidation to the Carboxylic Acid (Adapted from general procedures) [17]

-

Dissolve this compound in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Cool the solution in an ice bath.

-

Add a solution of potassium permanganate (KMnO₄) in water dropwise, maintaining the temperature below 10 °C. The purple color of the permanganate will disappear as it is consumed.

-

After the addition is complete, stir the reaction for an additional 1-2 hours at room temperature.

-

Quench the reaction by adding a saturated solution of sodium sulfite until the purple/brown color disappears.

-

Acidify the mixture with concentrated hydrochloric acid to a pH of ~2.

-

Extract the carboxylic acid product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.

The aldehyde can be reduced to the corresponding primary alcohol, (3-Chloro-2,4,5-trifluorophenyl)methanol. Mild reducing agents are typically employed for this transformation to avoid reduction of the aryl halides.

Experimental Protocol: Reduction to the Benzyl Alcohol (Adapted from general procedures)

-

Dissolve this compound in a protic solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise. (Caution: Hydrogen gas is evolved).

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the benzyl alcohol, which can be purified by column chromatography if necessary.

Applications in Drug Discovery and Development

Polychlorofluorinated aromatic compounds are prevalent in medicinal chemistry. The unique electronic properties imparted by these halogens can enhance binding affinity, improve metabolic stability, and increase cell permeability. This compound, and its parent benzoic acid, are key intermediates in the synthesis of fluoroquinolone antibiotics.[18][19][20] The quinolone core is assembled through a series of reactions where the substitution pattern of the starting aniline or benzoylacetate is critical for the final biological activity of the antibiotic. The 3-chloro-2,4,5-trifluoro substitution pattern is found in advanced generations of these antibacterial agents, highlighting the importance of this building block in accessing novel and potent therapeutic agents.[21]

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are paramount when handling this compound. It is classified as a skin and eye irritant and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a highly functionalized building block with a rich and predictable reactivity profile. The interplay between the electron-deficient aromatic ring and the versatile aldehyde group provides synthetic chemists with multiple avenues for molecular elaboration. A nuanced understanding of the factors governing regioselectivity in nucleophilic aromatic substitution, coupled with established protocols for the transformation of the aldehyde functionality, unlocks the full potential of this valuable intermediate. As the demand for complex, halogenated molecules in drug discovery continues to grow, a deep appreciation for the synthetic utility of reagents like this compound will remain essential for the advancement of medicinal chemistry.

References

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. 3-Chlorobenzaldehyde(587-04-2) 13C NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. archive.nptel.ac.in [archive.nptel.ac.in]

- 10. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Ambeed [ambeed.com]

- 12. bhu.ac.in [bhu.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. www1.udel.edu [www1.udel.edu]

- 15. community.wvu.edu [community.wvu.edu]

- 16. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 19. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

The Strategic deployment of 3-Chloro-2,4,5-trifluorobenzaldehyde in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the intricate landscape of drug discovery and development, the selection of appropriate starting materials and key intermediates is a critical determinant of success. Among the vast arsenal of chemical building blocks, halogenated benzaldehydes have emerged as particularly valuable scaffolds due to their versatile reactivity and the profound influence of halogen substitution on the physicochemical and pharmacological properties of target molecules. This technical guide provides a comprehensive overview of the potential applications of 3-Chloro-2,4,5-trifluorobenzaldehyde in medicinal chemistry. We will delve into the unique attributes conferred by its specific substitution pattern, explore its synthetic utility in the construction of complex bioactive molecules, and present detailed insights into its role in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation pharmaceuticals.

The Physicochemical and Strategic Advantages of the 3-Chloro-2,4,5-trifluorophenyl Moiety

The unique arrangement of a chlorine atom and three fluorine atoms on the benzaldehyde scaffold of this compound imparts a distinct set of electronic and steric properties that can be strategically exploited in drug design.

Key Physicochemical Properties:

| Property | Value/Description | Source |

| Molecular Formula | C₇H₂ClF₃O | N/A |

| Molecular Weight | 194.54 g/mol | N/A |

| Appearance | White to light yellow crystalline powder | N/A |

| Solubility | Soluble in common organic solvents | N/A |

The trifluorinated phenyl ring is strongly electron-withdrawing, which can significantly modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH. This can have a profound impact on drug-target interactions and pharmacokinetic properties. Furthermore, the presence of multiple fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The chlorine atom provides an additional point of diversity and can influence binding affinity and selectivity.

Synthetic Utility: A Versatile Precursor for Bioactive Heterocycles

The aldehyde functional group of this compound is a versatile handle for a wide range of chemical transformations, making it an ideal starting point for the synthesis of complex molecular architectures. Its reactivity allows for its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the construction of diverse heterocyclic systems prevalent in many drug classes.

Reductive Amination: A Gateway to Substituted Benzylamines

A cornerstone reaction in medicinal chemistry, reductive amination of this compound with a primary or secondary amine provides a straightforward route to the corresponding substituted benzylamines. These products can serve as key intermediates in the synthesis of a variety of therapeutic agents.

Experimental Protocol: General Procedure for Reductive Amination

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, methanol, or 1,2-dichloroethane) is added the desired amine (1.0-1.2 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

-

A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.2-1.5 eq), is added portion-wise.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired substituted benzylamine.

Caption: Reductive amination of this compound.

Application in the Synthesis of Novel Therapeutic Agents

The strategic incorporation of the 3-chloro-2,4,5-trifluorophenyl moiety has been demonstrated in the development of promising drug candidates targeting a range of diseases.

Glucose-Dependent Insulinotropic Polypeptide (GIP) Receptor Antagonists for Metabolic Disorders

Recent patent literature has disclosed the use of this compound derivatives in the synthesis of potent GIP receptor antagonists.[1] These compounds have potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. The 3-chloro-2,4,5-trifluorophenyl group is a key structural feature that contributes to the high affinity and antagonistic activity of these molecules at the GIP receptor.

A plausible synthetic route to the core structure of these antagonists likely involves the conversion of this compound to a corresponding organometallic reagent, which can then be used in a key carbon-carbon bond-forming reaction to construct the benzothiophene scaffold.

Caption: Plausible synthetic pathway to a GIP receptor antagonist core.

Branched-Chain Alpha-Ketoacid Dehydrogenase Kinase (BCKDK) Inhibitors

The 3-chloro-2,4,5-trifluorophenyl moiety has also been incorporated into inhibitors of branched-chain alpha-ketoacid dehydrogenase kinase (BCKDK).[2] BCKDK is a key regulator of branched-chain amino acid catabolism, and its inhibition is being explored as a therapeutic strategy for metabolic diseases. The specific substitution pattern of the aromatic ring is likely crucial for achieving potent and selective inhibition of the kinase.

HIV Integrase Inhibitors

The development of HIV integrase inhibitors represents a major advance in the treatment of HIV/AIDS. Patent literature has described 4-oxoquinoline compounds bearing a 3-chloro-2,4,5-trifluorophenyl group as potent HIV integrase inhibitors.[3][4] The electronic properties of this substituted phenyl ring are believed to play a critical role in the binding of these inhibitors to the active site of the integrase enzyme.

The synthesis of these complex quinolone derivatives likely involves the use of this compound as a starting material to introduce the key substituted phenyl group. For instance, a condensation reaction between a derivative of the aldehyde and a suitable quinolone precursor could be a key step in the synthetic sequence.

Caption: Conceptual synthetic approach to HIV integrase inhibitors.

Structure-Activity Relationships (SAR) and the Role of Polyhalogenation

The examples above underscore the importance of the 3-chloro-2,4,5-trifluorophenyl moiety in achieving desired biological activity. While a detailed SAR analysis for each target is beyond the scope of this guide, some general principles can be inferred:

-

Modulation of Lipophilicity: The presence of multiple fluorine atoms and a chlorine atom significantly increases the lipophilicity of the phenyl ring, which can enhance membrane permeability and oral bioavailability.

-

Metabolic Stability: The fluorine atoms can block positions on the aromatic ring that are susceptible to cytochrome P450-mediated oxidation, thereby increasing the metabolic stability and half-life of the drug.

-

Target Binding Interactions: The electron-withdrawing nature of the halogen substituents can create favorable dipole-dipole or other non-covalent interactions with amino acid residues in the target protein's binding pocket, leading to enhanced potency and selectivity. The specific substitution pattern dictates the precise orientation of these interactions.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its unique combination of a reactive aldehyde handle and a polyhalogenated phenyl ring provides a powerful tool for the synthesis of novel therapeutic agents. The strategic incorporation of the 3-chloro-2,4,5-trifluorophenyl moiety can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, leading to improved efficacy and safety profiles. As the demand for more sophisticated and targeted therapies continues to grow, the importance of specialized building blocks like this compound in the drug discovery and development pipeline is set to increase.

References

- 1. US20240366598A1 - Glucose-dependent insulinotropic polypeptide receptor antagonists and uses thereof - Google Patents [patents.google.com]

- 2. WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors for the treatment of diabetes, kidney diseases, nash and heart failure - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US7176220B2 - 4-oxoquinoline compound and use thereof as pharmaceutical agent - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to 3-Chloro-2,4,5-trifluorobenzaldehyde: Synthesis and Strategic Applications in Drug Development

Introduction: The Strategic Importance of Polysubstituted Benzaldehydes in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine and chlorine atoms into aromatic scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. 3-Chloro-2,4,5-trifluorobenzaldehyde, a polysubstituted benzaldehyde, emerges as a highly valuable and reactive intermediate. Its unique substitution pattern, featuring an electron-withdrawing chlorine atom and multiple fluorine atoms, renders the aldehyde group susceptible to a variety of chemical transformations, making it a key building block in the synthesis of complex pharmaceutical agents. This in-depth technical guide provides a comprehensive overview of the synthesis and applications of this compound, with a particular focus on its role in the development of advanced antibacterial agents.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogues.

| Property | Value | Source/Rationale |

| CAS Number | 101513-80-8 | [1][2] |

| Molecular Formula | C₇H₂ClF₃O | [1][2] |

| Molecular Weight | 194.54 g/mol | [1] |

| Appearance | Expected to be a colorless to light-yellow liquid or low-melting solid | Based on analogues like 3-Chloro-2-fluorobenzaldehyde[3] |

| Boiling Point | Estimated to be in the range of 180-220 °C | Based on analogues like 3-Chloro-2-fluorobenzaldehyde (214 °C)[3] |

| Melting Point | Estimated to be in the range of 20-30 °C | Based on analogues like 3-Chloro-2-fluorobenzaldehyde (26-27 °C)[3] |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, ethyl acetate) and sparingly soluble in water | General property of substituted benzaldehydes |

Spectroscopic Characterization (Predicted):

-

¹H NMR: A singlet for the aldehydic proton is expected in the region of δ 9.8-10.2 ppm. The aromatic region would display a complex multiplet due to the single aromatic proton and its coupling with the adjacent fluorine atoms.

-

¹³C NMR: The carbonyl carbon of the aldehyde would appear around δ 185-195 ppm. The aromatic carbons would show complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: Three distinct signals are expected, each showing coupling to each other and to the aromatic proton.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of the aldehyde is expected around 1700-1720 cm⁻¹. C-H stretching of the aldehyde group would appear as two weak bands around 2720 and 2820 cm⁻¹. Aromatic C-F and C-Cl stretching bands would be present in the fingerprint region.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 194, with a characteristic M+2 peak at m/z 196 (approximately one-third the intensity of the M+ peak) due to the presence of the chlorine-37 isotope.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most logically approached through a two-step sequence starting from the readily available 3-amino-2,4,5-trifluorobenzoic acid. This pathway involves a Sandmeyer-type reaction to introduce the chlorine atom, followed by the reduction of the resulting carboxylic acid to the aldehyde.

Step 1: Synthesis of the Key Precursor, 3-Chloro-2,4,5-trifluorobenzoic Acid

The synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid has been well-documented and proceeds via the chlorination of 3-amino-2,4,5-trifluorobenzoic acid.[4] This reaction is a crucial first step and provides the foundational scaffold for the target aldehyde.

Reaction Scheme:

A diagram illustrating the synthesis of the benzoic acid precursor.

Detailed Experimental Protocol for 3-Chloro-2,4,5-trifluorobenzoic Acid: [4]

-

Diazotization: A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid (0.52 g) and sodium nitrite (0.33 g) is added in portions to a stirred solution of cupric chloride (3 g) in water (9 ml) and a 36% aqueous solution of hydrochloric acid (0.5 g). The temperature should be maintained between 0-5 °C during the addition.

-

Sandmeyer Reaction: The resulting mixture is stirred for 1.5 hours, allowing the diazonium salt to react with the copper(I) chloride (formed in situ) to yield the chlorinated product.

-

Work-up and Isolation: Additional water (25 ml) and diethyl ether (20 ml) are added to the reaction mixture. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are then washed with a 36% aqueous solution of hydrochloric acid and concentrated on a rotary evaporator to yield 3-chloro-2,4,5-trifluorobenzoic acid as a light-brown solid (0.45 g).

-

Purification: Crystals suitable for further use can be obtained by slow evaporation from a toluene solution.

Step 2: Reduction of 3-Chloro-2,4,5-trifluorobenzoic Acid to this compound

The direct reduction of a carboxylic acid to an aldehyde is a nuanced transformation, as over-reduction to the primary alcohol is a common side reaction. Several modern synthetic methods allow for this selective conversion.[5][6] A common and effective approach involves the in-situ formation of a more reactive carboxylic acid derivative, which is then reduced.

Proposed Synthetic Pathway:

A diagram of the proposed reduction of the benzoic acid to the aldehyde.

General Experimental Protocol for the Reduction:

-

Activation of the Carboxylic Acid: 3-Chloro-2,4,5-trifluorobenzoic acid is converted to its more reactive acid chloride derivative. This is typically achieved by refluxing the carboxylic acid with an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF) when using oxalyl chloride. The excess reagent and solvent are then removed under reduced pressure.

-

Reduction of the Acid Chloride: The crude acid chloride is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) or DCM and cooled to a low temperature (typically -78 °C). A mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) or diisobutylaluminium hydride (DIBAL-H), is then added dropwise.[7] These sterically hindered hydrides are less reactive than lithium aluminum hydride (LiAlH₄) and allow for the selective reduction to the aldehyde, preventing over-reduction to the alcohol.

-

Quenching and Work-up: The reaction is carefully quenched at low temperature with a suitable reagent, such as water, dilute acid, or a saturated aqueous solution of Rochelle's salt. The mixture is then allowed to warm to room temperature, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the crude this compound, which can be further purified by column chromatography or distillation.

Applications in the Synthesis of Quinolone Antibacterial Agents

The primary and most significant application of this compound and its derivatives is in the synthesis of fluoroquinolone antibiotics.[2][8] This class of antibacterial agents functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The polysubstituted phenyl ring of the aldehyde serves as a crucial building block for constructing the quinolone core.

A key intermediate in the synthesis of modern fluoroquinolones like Sitafloxacin and Delafloxacin is Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate.[9] This highlights the importance of the 3-chloro-2,4,5-trifluorophenyl moiety, which is directly provided by this compound.

Illustrative Synthetic Utility:

A conceptual workflow for the application of the aldehyde in fluoroquinolone synthesis.

The aldehyde can be utilized in various synthetic strategies to form the quinolone core. For instance, it can undergo a Claisen-Schmidt condensation with a suitable ketone, followed by cyclization and further modifications. Alternatively, it can be a precursor to other key intermediates. The electron-withdrawing nature of the chloro and fluoro substituents plays a critical role in the reactivity of the aromatic ring during the cyclization steps of quinolone synthesis.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the pharmaceutical industry, particularly in the development of new antibacterial agents. Its synthesis, while requiring careful control, is achievable through established chemical transformations. The unique electronic properties conferred by its halogen substituents make it a valuable tool for medicinal chemists aiming to design and synthesize next-generation therapeutics. As the challenge of antimicrobial resistance continues to grow, the demand for versatile and highly functionalized building blocks like this compound is expected to increase, further solidifying its importance in the field of drug discovery.

References

- 1. Benzaldehyde, 3-chloro- [webbook.nist.gov]

- 2. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]

- 6. Reducing Carboxylic Acids to Aldehydes - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 9. nbinno.com [nbinno.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Chloro-2,4,5-trifluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and materials science, halogenated benzaldehydes are pivotal intermediates. Among these, 3-Chloro-2,4,5-trifluorobenzaldehyde stands out for its unique reactivity profile, making it a valuable building block for novel molecular architectures. However, its chemical attributes necessitate a thorough understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the material safety data for this compound (CAS No. 101513-80-8), offering in-depth insights into its hazards, handling, and emergency management.

Compound Profile and Hazard Identification

This compound is a trifluorinated aromatic aldehyde with the molecular formula C₇H₂ClF₃O and a molecular weight of 194.54 g/mol .[1][2] Its structure, characterized by the presence of both chlorine and fluorine atoms on the benzene ring, imparts specific reactivity and potential hazards.

GHS Classification: A Universal Language of Hazard

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. While a specific, comprehensive GHS classification for this compound is not uniformly available across all public databases, data from closely related halogenated benzaldehydes strongly suggest the following classifications are highly probable. For instance, similar compounds are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] Therefore, it is prudent to handle this compound with the assumption that it falls under these categories.

Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

A visual representation of this anticipated hazard profile is provided below:

Caption: Anticipated GHS hazard profile for this compound.

Prudent Practices for Safe Handling and Storage

Given the irritant nature of halogenated benzaldehydes, a proactive and meticulous approach to handling and storage is paramount. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the implementation of robust engineering controls.

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5] This is crucial to prevent the accumulation of vapors and to minimize the risk of inhalation.

-

Personal Protective Equipment (PPE): The selection of appropriate PPE is critical and should be based on a thorough risk assessment. The following are minimum requirements:

-

Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory to protect against splashes.[1][5]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[6] It is essential to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact. A lab coat or chemical-resistant apron should also be worn.[7]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[8]

-

Caption: Decision workflow for selecting appropriate PPE.

Storage and Incompatibility

Proper storage is crucial for maintaining the stability of this compound and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from sources of ignition, heat, and direct sunlight.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these can lead to vigorous and potentially hazardous reactions.[9]

Emergency Procedures: A Blueprint for Response

In the event of an accidental exposure or spill, a swift and informed response is critical to mitigate harm.

First-Aid Measures

The following first-aid measures are based on the typical hazards of halogenated benzaldehydes and should be administered promptly while seeking immediate medical attention.

First-Aid Protocol for Exposure

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In the case of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

Spill Response Protocol

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

-

Personal Protection: Don appropriate PPE, including respiratory protection, before entering the spill area.

-

Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like sawdust.

-

Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10]

Fire-Fighting Measures

While not highly flammable, this compound may burn under certain conditions.

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.

-

Unsuitable Extinguishing Media: Avoid using a heavy water stream, as it may spread the fire.

-

Hazardous Combustion Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Toxicological and Ecological Considerations

Conclusion: A Commitment to Safety and Scientific Excellence

This compound is a valuable reagent with the potential to drive innovation in drug discovery and materials science. Realizing this potential requires an unwavering commitment to safety. By understanding its hazard profile, implementing robust handling and storage protocols, and being prepared for emergencies, researchers can confidently and responsibly harness the synthetic utility of this compound. This guide serves as a foundational resource to foster a culture of safety and to ensure that scientific advancement and the well-being of scientists go hand in hand.

References

- 1. fishersci.com [fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 3-Chloro-2-fluorobenzaldehyde | C7H4ClFO | CID 736335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 7. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

Discovery and history of 3-Chloro-2,4,5-trifluorobenzaldehyde

An In-depth Technical Guide to 3-Chloro-2,4,5-trifluorobenzaldehyde: Synthesis, Properties, and Applications

Foreword

As a Senior Application Scientist, it is my observation that the true value of a chemical compound often lies not in its complexity, but in the strategic advantage it offers in the synthesis of high-value molecules. This compound is a prime example of such a compound. While its own history is not extensively documented in seminal publications, its utility is evident in the demand for it as a building block in the pharmaceutical and agrochemical industries. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, properties, and the critical role it plays in modern organic chemistry. We will delve into the causality behind experimental choices and present protocols that are self-validating in their logic and execution.

Introduction to a Key Synthetic Intermediate

This compound is a halogenated aromatic aldehyde with the molecular formula C7H2ClF3O[1]. The strategic placement of chlorine and fluorine atoms on the benzene ring imparts unique electronic properties and reactivity to the molecule. The electron-withdrawing nature of the halogen substituents makes the aromatic ring electron-deficient and influences the reactivity of the aldehyde group. This substitution pattern is particularly valuable in the synthesis of complex molecules where regioselectivity and modulation of pharmacokinetic properties are crucial.

The presence of multiple fluorine atoms is a common feature in many modern pharmaceuticals, as fluorine can enhance metabolic stability, binding affinity, and bioavailability. The chlorine atom provides an additional site for synthetic modification, for example, through cross-coupling reactions. Consequently, this compound serves as a versatile scaffold for the introduction of a trifluorinated and chlorinated phenyl moiety into a target molecule.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 101513-80-8 | Appchem[1] |

| Molecular Formula | C7H2ClF3O | Appchem[1] |

| Molecular Weight | 194.54 g/mol | Appchem[1], PubChem[2] |

| MDL Number | MFCD04972744 | Appchem[1] |

| SMILES | O=CC1=CC(F)=C(F)C(Cl)=C1F | Appchem[1] |

Synthesis of this compound: A Proposed Pathway

While the exact historical first synthesis of this compound is not detailed in the available literature, a plausible and efficient synthetic route can be devised from commercially available starting materials. A common and reliable method for the synthesis of aromatic aldehydes is the reduction of the corresponding carboxylic acid or its derivatives. A documented synthesis of the parent carboxylic acid, 3-chloro-2,4,5-trifluorobenzoic acid, provides a strong foundation for a proposed synthesis of the aldehyde[4].

The proposed synthesis starts with the diazotization of 3-amino-2,4,5-trifluorobenzoic acid followed by a Sandmeyer-type reaction to introduce the chlorine atom. The resulting 3-chloro-2,4,5-trifluorobenzoic acid can then be converted to the aldehyde.

Step 1: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid

This step is based on the procedure reported for the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid[4].

Protocol:

-

A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid and sodium nitrite is prepared.

-

This mixture is added in portions to an aqueous solution of hydrochloric acid at a low temperature (typically 0-5 °C) to form the diazonium salt. The rationale for the low temperature is to ensure the stability of the diazonium salt.

-

The reaction mixture is then typically warmed in the presence of a copper(I) chloride catalyst (a Sandmeyer reaction) to facilitate the substitution of the diazonium group with a chlorine atom.

-

The product, 3-chloro-2,4,5-trifluorobenzoic acid, can be isolated by filtration and purified by recrystallization.

Step 2: Reduction of 3-Chloro-2,4,5-trifluorobenzoic acid to this compound

There are several methods to reduce a carboxylic acid to an aldehyde. A common laboratory-scale method involves the conversion of the carboxylic acid to an activated derivative, such as an acid chloride or a Weinreb amide, followed by reduction.

Protocol (via the acid chloride):

-

Formation of the Acid Chloride: 3-chloro-2,4,5-trifluorobenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 3-chloro-2,4,5-trifluorobenzoyl chloride. This is a standard and high-yielding reaction.

-

Reduction of the Acid Chloride: The resulting acid chloride is then reduced to the aldehyde using a mild reducing agent. A common choice is lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃), which is selective for the reduction of acid chlorides to aldehydes and does not typically reduce the aldehyde further to the alcohol. The reaction is usually carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures.

-

Workup and Purification: The reaction is quenched with a careful addition of water or a mild acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product, this compound, can be purified by distillation or chromatography.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthetic pathway for this compound.

Applications in Drug Discovery and Agrochemicals

Halogenated benzaldehydes are crucial building blocks in the synthesis of a wide range of biologically active molecules[5][6]. The specific substitution pattern of this compound makes it a valuable precursor for compounds in several key areas:

-

Pharmaceuticals: The trifluorinated phenyl moiety is a common feature in many modern drugs. The introduction of fluorine can significantly improve metabolic stability and binding affinity[6]. The aldehyde functionality allows for the construction of various heterocyclic scaffolds, which are prevalent in medicinal chemistry. The chlorine atom can be retained in the final molecule or used as a handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions to introduce additional complexity. The importance of chloro-containing molecules in drug discovery is well-established, with over 250 FDA-approved drugs containing chlorine[7].

-

Agrochemicals: Similar to pharmaceuticals, the presence of halogens in agrochemicals can enhance their efficacy and metabolic stability in the environment. This compound can be used in the synthesis of novel herbicides, fungicides, and insecticides[6].

The general importance of fluorobenzaldehydes as intermediates for pharmaceuticals and agricultural chemicals is highlighted in various patents related to their synthesis[8].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. Based on data for structurally similar compounds like 3-chloro-2-fluorobenzaldehyde, it is likely to be an irritant to the skin, eyes, and respiratory system[9]. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Conclusion

References

- 1. appchemical.com [appchemical.com]

- 2. 2,4,5-Trifluorobenzoyl chloride | C7H2ClF3O | CID 145164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chlorobenzaldehyde | C7H5ClO | CID 11477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]

- 9. 3-Chloro-2-fluorobenzaldehyde | C7H4ClFO | CID 736335 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of novel heterocycles using 3-Chloro-2,4,5-trifluorobenzaldehyde

An In-Depth Guide to the Synthesis of Novel Heterocycles Using 3-Chloro-2,4,5-trifluorobenzaldehyde

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Heterocycles

In the landscape of modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy for drug design and development.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] It is estimated that fluorinated compounds constitute approximately 20% of all pharmaceuticals on the market, a testament to their therapeutic impact.[1][5]

Heterocyclic rings provide the essential three-dimensional frameworks that govern molecular recognition at receptor sites.[2] When combined, the strategic placement of fluorine on these rings gives rise to fluorinated heterocycles, a class of compounds with immense potential for creating next-generation therapeutics.[1]

This guide focuses on the synthetic utility of this compound (CAS: 101513-80-8), a highly versatile and reactive building block for accessing novel, polyhalogenated heterocyclic systems.[6] The presence of an aldehyde group facilitates a wide range of classical condensation and cyclization reactions, while the specific substitution pattern of electron-withdrawing halogen atoms on the phenyl ring modulates its reactivity and provides a handle for further functionalization. We will explore detailed protocols for the synthesis of fluorinated quinolines and quinazolinones, two heterocyclic cores of significant pharmacological importance.

Section 1: Synthesis of Novel 6-Chloro-5,7,8-trifluoroquinolines

The quinoline nucleus is a privileged scaffold found in a vast array of natural products and synthetic drugs, renowned for its broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[7][8] The Friedländer annulation and related multi-component reactions offer a direct and efficient route to this framework.

Scientific Rationale: The Friedländer Annulation Approach

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group activated by a carbonyl, such as pyruvic acid or its derivatives. The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring.